(E,E)-9,11-Tetradecadienyl acetate

Description

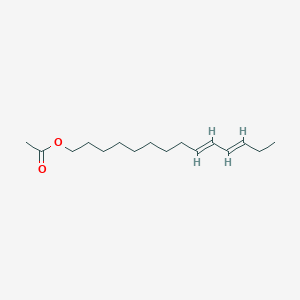

Structure

3D Structure

Properties

IUPAC Name |

[(9E,11E)-tetradeca-9,11-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-7H,3,8-15H2,1-2H3/b5-4+,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEQLTBBKNKGGJ-YTXTXJHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/CCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00896849 | |

| Record name | (9E,11E)-9,11-Tetradecadien-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54664-98-1 | |

| Record name | (E,E)-9,11-Tetradecadienyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54664-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,11-Tetradecadienyl acetate, (9E,11E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054664981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,11-Tetradecadien-1-ol, 1-acetate, (9E,11E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (9E,11E)-9,11-Tetradecadien-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E,E)-tetradeca-9,11-dienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Acetoxy-9,11-tetradecadien-1-ol, (9E,11E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S5VD013S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling a Minor Marvel: The Discovery and Isolation of (E,E)-tetradeca-9,11-dienyl acetate in Spodoptera littoralis

A Technical Guide for Researchers in Chemical Ecology and Drug Development

This in-depth guide details the discovery, isolation, and characterization of (E,E)-tetradeca-9,11-dienyl acetate, a minor but significant component of the female sex pheromone of the Egyptian cotton leafworm, Spodoptera littoralis. This noctuid moth is a highly polyphagous pest in many parts of the world, making the study of its chemical communication crucial for the development of effective and environmentally benign pest management strategies. While the major component of its pheromone blend, (Z,E)-9,11-tetradecadienyl acetate, is primarily responsible for long-range attraction, the complete blend, including minor components like the (E,E) isomer, plays a vital role in eliciting the full range of male reproductive behaviors.

Discovery and Identification: A Multi-faceted Approach

The initial identification of the sex pheromone of Spodoptera littoralis in the early 1970s was a seminal achievement in chemical ecology. Researchers employed a combination of meticulous insect rearing, careful extraction of the pheromone glands, and sophisticated analytical techniques to isolate and identify the bioactive compounds.

Insect Rearing and Pheromone Gland Extraction

The foundation of this research lies in establishing a healthy laboratory colony of S. littoralis. Virgin female moths are essential for pheromone extraction, as the production of these signaling molecules is closely tied to their reproductive cycle.

Experimental Protocol: Pheromone Gland Extraction

-

Insect Rearing: Spodoptera littoralis larvae are reared on an artificial diet under controlled conditions of temperature, humidity, and a reversed photoperiod to simulate their natural nocturnal activity.

-

Pupal Segregation: Pupae are sexed and segregated to ensure the emergence of virgin females.

-

Collection of Virgin Females: Newly eclosed virgin female moths, typically 2-3 days old, are used for pheromone extraction.

-

Timing of Extraction: The abdominal tips containing the pheromone glands are excised during the peak calling period of the female, which typically occurs in the middle of the scotophase (dark period).

-

Solvent Extraction: The excised glands are immediately immersed in a small volume of a non-polar solvent, such as hexane or dichloromethane, for a short period (e.g., 30 seconds to a few minutes) to extract the lipophilic pheromone components.

-

Sample Preparation: The resulting extract is then carefully concentrated under a gentle stream of nitrogen before analysis.

Analytical Characterization

The crude extract from the pheromone glands is a complex mixture of compounds. A combination of chromatographic and spectroscopic techniques is employed to separate, identify, and quantify the individual components.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatography (GC): The concentrated extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or HP-5MS). The oven temperature is programmed to ramp up gradually, separating the different components based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter a mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint of the compound, aiding in its identification.

-

Data Analysis: The retention time in the GC and the mass spectrum from the MS are compared to those of synthetic standards of known pheromone compounds to confirm their identity.

The initial analyses of the S. littoralis pheromone gland extracts revealed the presence of several tetradecadienyl acetates. Through careful comparison with synthesized standards, one of the minor components was identified as (E,E)-tetradeca-9,11-dienyl acetate.

Table 1: Key Pheromone Components of Spodoptera littoralis

| Compound Name | Isomer | Role in Blend |

| (Z,E)-9,11-tetradecadienyl acetate | Major | Primary Attractant |

| (E,E)-9,11-tetradecadienyl acetate | Minor | Modulator of Behavior |

| (Z,E)-9,12-tetradecadienyl acetate | Minor | Modulator of Behavior |

| (Z)-9-tetradecenyl acetate | Minor | Modulator of Behavior |

Bioassays: Confirming Biological Activity

The identification of a compound in a pheromone gland extract does not in itself prove its function as a pheromone. Bioassays are essential to demonstrate a behavioral or physiological response in the receiving organism, in this case, the male moth.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a rapid and sensitive screening method to identify which compounds are detected by the insect's olfactory system.

Experimental Protocol: Electroantennography (EAG)

-

Antenna Preparation: A male moth's antenna is carefully excised and mounted between two electrodes.

-

Stimulus Delivery: A puff of air carrying a known concentration of the test compound (e.g., synthetic (E,E)-tetradeca-9,11-dienyl acetate) is delivered over the antenna.

-

Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded.

-

Data Analysis: The amplitude of the EAG response is proportional to the sensitivity of the antenna to the specific compound.

EAG studies on S. littoralis have shown that male antennae exhibit a significant response to (E,E)-tetradeca-9,11-dienyl acetate, confirming its detection by the olfactory system.

Wind Tunnel Bioassays

Wind tunnel assays provide a more naturalistic setting to observe the full sequence of male mating behavior in response to a pheromone stimulus.

Experimental Protocol: Wind Tunnel Bioassay

-

Wind Tunnel Setup: A glass or plexiglass tunnel is used with a controlled, laminar airflow. The air is filtered and conditioned for temperature and humidity.

-

Pheromone Source: A specific amount of the synthetic pheromone component or blend is applied to a dispenser (e.g., a filter paper) and placed at the upwind end of the tunnel.

-

Male Moth Release: Male moths are released at the downwind end of the tunnel.

-

Behavioral Observation: The sequence of behaviors is recorded, including activation, upwind flight, casting (zigzagging flight), landing at the source, and attempted copulation.

Wind tunnel assays have demonstrated that while the major component, (Z,E)-9,11-tetradecadienyl acetate, is sufficient to elicit upwind flight, the presence of minor components, including the (E,E) isomer, can influence the finer details of the male's approach and landing behavior.

Spectroscopic Data for (E,E)-tetradeca-9,11-dienyl acetate

The definitive structural elucidation of (E,E)-tetradeca-9,11-dienyl acetate relies on spectroscopic data, primarily from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This data is typically obtained from synthetically produced standards due to the minuscule amounts of the compound available from natural sources.

Table 2: Spectroscopic Data for (E,E)-tetradeca-9,11-dienyl acetate

| Spectroscopic Technique | Key Data Points |

| Mass Spectrometry (EI-MS) | Molecular Ion (M+): m/z 252. Key Fragments: m/z 192 (M-60, loss of acetic acid), m/z 61 (protonated acetic acid), and characteristic hydrocarbon fragmentation pattern. |

| ¹H NMR (CDCl₃) | δ 5.90-6.25 (m, 2H, -CH=CH-CH=CH-), 5.50-5.80 (m, 2H, -CH=CH-CH=CH-), 4.05 (t, 2H, -CH₂OAc), 2.04 (s, 3H, -OAc), and other aliphatic proton signals. |

| ¹³C NMR (CDCl₃) | δ 171.2 (C=O), 130-135 (olefinic carbons), 64.7 (-CH₂OAc), 21.0 (-OAc), and other aliphatic carbon signals. |

Logical Workflow and Signaling Pathway

The discovery and characterization of (E,E)-tetradeca-9,11-dienyl acetate follows a logical progression from biological observation to chemical identification and behavioral validation. This workflow is crucial for any research aimed at identifying novel semiochemicals.

Caption: Workflow for the discovery and validation of (E,E)-tetradeca-9,11-dienyl acetate.

The signaling pathway for pheromone perception in the male moth begins with the detection of the molecule by specialized olfactory receptor neurons in the antennae, leading to a cascade of neural events that ultimately trigger a specific behavioral response.

The Biological Function of (E,E)-tetradeca-9,11-dienyl acetate in Insects: A Technical Guide

(E,E)-tetradeca-9,11-dienyl acetate is a semiochemical that plays a crucial role in the chemical communication of several insect species, most notably as a key component of the female-emitted sex pheromone in the light brown apple moth, Epiphyas postvittana. This guide provides an in-depth analysis of its biological function, supported by quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.

Core Function: Sex Pheromone Component

The primary biological function of (E,E)-tetradeca-9,11-dienyl acetate is as a sex pheromone component that, in conjunction with other compounds, attracts conspecific males for the purpose of mating. In the light brown apple moth (Epiphyas postvittana), it is a minor but essential component of the pheromone blend. The major component is (E)-11-tetradecenyl acetate (E11-14:OAc). The typical ratio of these two components in the natural pheromone blend is approximately 5:95 of (E,E)-9,11-tetradecadienyl acetate to (E)-11-tetradecenyl acetate.[1][2] More recent research has identified a more complex four-component blend that provides even greater attraction.[1][3]

The presence and specific ratio of (E,E)-tetradeca-9,11-dienyl acetate are critical for eliciting the full behavioral response in males, which includes upwind flight and landing at the pheromone source. Isomers of this compound, such as the (Z) isomer, have been shown to inhibit the attraction of males, highlighting the high specificity of the insect's olfactory system.[4]

Quantitative Data

The following tables summarize quantitative data regarding the composition of the Epiphyas postvittana sex pheromone blend and the electrophysiological responses of male antennae to its components.

Table 1: Composition of the Epiphyas postvittana Sex Pheromone Blend

| Compound | Abbreviation | Typical Ratio |

| (E)-11-tetradecenyl acetate | E11-14:OAc | 95% |

| This compound | E9,E11-14:OAc | 5% |

Table 2: Electroantennogram (EAG) Responses of Male Epiphyas postvittana to Pheromone Components

| Compound (1 µg dose) | Mean EAG Response (mV) ± SE (n=5) |

| (E)-11-tetradecenyl acetate (E11-14:OAc) | 1.5 ± 0.2 |

| This compound (E9E11-14:OAc) | 1.2 ± 0.15 |

| (Z)-11-tetradecenyl acetate (Z11-14:OAc) | 0.8 ± 0.1 |

Data synthesized from information presented in cited literature. Absolute values can vary based on experimental conditions.[5][6][7]

Signaling Pathway and Perception

The perception of (E,E)-tetradeca-9,11-dienyl acetate and other pheromone components begins at the olfactory sensory neurons housed in the antennae of the male moth. Pheromone molecules enter the sensilla through pores and are bound by Pheromone Binding Proteins (PBPs), which transport these hydrophobic molecules to the odorant receptors (ORs) located on the dendritic membrane of the sensory neurons.[8] The binding of the pheromone to a specific OR triggers a signal transduction cascade, leading to the depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain, where it is processed, leading to a behavioral response.

Recent studies on Epiphyas postvittana have identified several candidate pheromone receptors.[9][10] The specificity of these receptors to different components of the pheromone blend is what allows the male to distinguish the correct species-specific signal.

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the electrical response of a male moth's antenna to (E,E)-tetradeca-9,11-dienyl acetate and other volatile compounds.

Methodology:

-

Preparation of the Insect: A male Epiphyas postvittana is immobilized, and its head is fixed to a stage. One antenna is carefully positioned for recording.

-

Electrode Placement: A recording electrode, typically a glass capillary filled with a saline solution, is placed over the tip of the antenna. A reference electrode is inserted into the head or another part of the body.

-

Stimulus Delivery: A solution of (E,E)-tetradeca-9,11-dienyl acetate in a solvent (e.g., hexane) is applied to a filter paper strip inside a Pasteur pipette. A puff of purified air is passed through the pipette, delivering the odorant to the antenna.

-

Data Recording: The change in electrical potential between the recording and reference electrodes is amplified and recorded. The amplitude of the depolarization is measured as the EAG response.

-

Controls: A solvent-only control is used to ensure that the response is due to the test compound. A standard compound known to elicit a response can be used for normalization.

Behavioral Assay: Wind Tunnel Experiment

Objective: To observe and quantify the behavioral response of male moths to a point source of (E,E)-tetradeca-9,11-dienyl acetate, alone or in a blend.

Methodology:

-

Wind Tunnel Setup: A wind tunnel with controlled airflow, temperature, and light conditions is used. A plume of the test odorant is generated from a point source at the upwind end of the tunnel.

-

Insect Release: Male moths, previously conditioned in a separate chamber, are released at the downwind end of the tunnel.

-

Behavioral Observation: The flight path and behaviors of the moths are recorded using a video camera. Key behaviors to quantify include:

-

Activation: Percentage of moths taking flight.

-

Upwind Flight: Percentage of moths flying upwind towards the source.

-

Landing: Percentage of moths landing on or near the source.

-

-

Data Analysis: The recorded videos are analyzed to score the different behaviors. The responses to the test compound are compared to a control (solvent only) and to the full pheromone blend.

Biosynthesis

The biosynthesis of (E,E)-tetradeca-9,11-dienyl acetate in moths of the Tortricidae family generally follows the fatty acid synthesis pathway with modifications by specific enzymes.[11][12][13] The process typically involves:

-

De novo fatty acid synthesis: Production of a saturated fatty acid precursor, such as palmitic acid (16:Acid).

-

Desaturation: Introduction of double bonds at specific positions by desaturase enzymes.

-

Chain shortening: Removal of two-carbon units to achieve the correct chain length.

-

Reduction: Reduction of the carboxyl group to an alcohol.

-

Acetylation: Esterification of the alcohol with an acetyl group to form the final acetate ester.

The specific enzymes and the sequence of these steps determine the final structure of the pheromone components, including the geometry of the double bonds.

Conclusion

(E,E)-tetradeca-9,11-dienyl acetate is a vital semiochemical that functions as a sex pheromone component in certain insect species, most notably the light brown apple moth, Epiphyas postvittana. Its presence in a specific ratio with other compounds is critical for mate recognition and attraction. The study of this and other pheromone components, through techniques such as electroantennography and behavioral assays, provides valuable insights into the intricacies of insect chemical communication. This knowledge is not only of fundamental biological interest but also has practical applications in the development of species-specific and environmentally friendly pest management strategies.

References

- 1. Communication disruption of light brown apple moth (Epiphyas postvittana) using a four-component sex pheromone blend [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Spatial discrimination between sources of pheromone and an inhibitor by the light-brown apple mothEpiphyas postvittana (Walker) (Lepidoptera: Tortricidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. electrophysiological-and-behavioral-activities-of-sex-pheromone-and-structurally-related-compounds-in-lightbrown-apple-moth-epiphyas-postvittana - Ask this paper | Bohrium [bohrium.com]

- 6. Electrophysiological and behavioral activities of sex pheromone and structurally related compounds in lightbrown apple moth, Epiphyas postvittana [agris.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of Epiphyas postvittana pheromone binding protein 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sex pheromone receptors of the light brown apple moth, Epiphyas postvittana, support a second major pheromone receptor clade within the Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sex pheromone biosynthesis in the Oriental fruit moth Grapholita molesta involves Δ8 desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. portal.research.lu.se [portal.research.lu.se]

- 13. portal.research.lu.se [portal.research.lu.se]

The Core Biosynthesis Pathway of Tetradecadienyl Acetate Pheromones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecadienyl acetates are a prominent class of Type I insect sex pheromones, primarily utilized by a vast number of lepidopteran species for mate attraction. These straight-chain C14 acetate esters, characterized by two double bonds, are synthesized de novo in the specialized pheromone glands of female moths. The biosynthesis of these crucial signaling molecules involves a conserved yet highly specific enzymatic cascade that modifies common fatty acid precursors. Understanding this pathway at a molecular level is paramount for developing novel and sustainable pest management strategies, such as mating disruption and the creation of pheromone-releasing crops. This technical guide provides an in-depth overview of the core biosynthetic pathway, detailing the key enzymes, their quantitative characteristics, and the experimental protocols for their study.

The Biosynthetic Pathway: From Acetyl-CoA to Pheromone

The biosynthesis of tetradecadienyl acetate pheromones is a multi-step process that begins with fundamental fatty acid metabolism and culminates in the production of the final acetate ester. The core pathway can be dissected into four principal stages:

-

Fatty Acid Synthesis: The process initiates with the ubiquitous synthesis of saturated fatty acids from acetyl-CoA, catalyzed by acetyl-CoA carboxylase and fatty acid synthase (FAS).[1][2] This results in the formation of C16 and C18 saturated fatty acyl-CoA precursors.

-

Desaturation: A critical step in generating the characteristic double bonds of the pheromone is the introduction of unsaturation into the fatty acyl-CoA chain. This is accomplished by a class of highly specific acyl-CoA desaturases.[1][2] These enzymes exhibit remarkable regio- and stereoselectivity, which is a primary determinant of the final pheromone structure and, consequently, species specificity.

-

Reduction: The carboxyl group of the unsaturated fatty acyl-CoA is then reduced to a primary alcohol. This reaction is catalyzed by fatty acyl reductases (FARs), which are often specific to the pheromone gland.[3][4] The substrate specificity of these reductases plays a crucial role in determining the final blend of pheromone components.[5][6]

-

Acetylation: The final step in the biosynthesis of tetradecadienyl acetate pheromones is the esterification of the fatty alcohol with an acetyl group from acetyl-CoA. This reaction is catalyzed by an alcohol acetyltransferase (AAT).[7][8]

Quantitative Data on Key Biosynthetic Enzymes

The specificity and efficiency of the enzymes involved in pheromone biosynthesis are critical for the production of a species-specific signal. The following tables summarize available quantitative data for key enzymes in the pathway.

Table 1: Substrate Specificity and Kinetic Parameters of Fatty Acyl Reductases (FARs)

| Enzyme/Organism | Substrate | Products | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Slit-FAR1 from Spodoptera littoralis | (Z,E)-9,11-Tetradecadienoyl-CoA | (Z,E)-9,11-Tetradecadienol | 1.8 ± 0.3 | 120 ± 10 | [1] |

| Slit-FAR1 from Spodoptera littoralis | (Z)-9-Tetradecenoyl-CoA | (Z)-9-Tetradecenol | 2.5 ± 0.4 | 105 ± 8 | [1] |

| Slit-FAR1 from Spodoptera littoralis | (E)-11-Tetradecenoyl-CoA | (E)-11-Tetradecenol | 3.1 ± 0.5 | 95 ± 7 | [1] |

| Bm-pgFAR from Bombyx mori | (E,Z)-10,12-Hexadecadienoyl-CoA | (E,Z)-10,12-Hexadecadienol | High Specificity | Not Determined | [6] |

| SexpgFAR I from Spodoptera exigua | C16 Acyl-CoAs | C16 Alcohols | High Specificity | Not Determined | [4] |

| SexpgFAR II from Spodoptera exigua | C14 Acyl-CoAs | C14 Alcohols | Broad Specificity | Not Determined | [4][9] |

Table 2: Substrate Specificity of Desaturases

| Enzyme/Organism | Substrate | Product | Comments | Reference |

| CsupYPAQ from Chilo suppressalis | Palmitic acid (16:0) | (Z)-11-Hexadecenoic acid | High activity on palmitic acid. | [3] |

| Lbo-Δ7 FAD from Lobesia botrana | Not specified | (E,Z)-7,9-Dodecadienoic acid precursor | A Δ7 Fatty Acyl Desaturase. | [3] |

| Gm-Δ8 Desaturase from Grapholita molesta | Not specified | Precursor for (Z)-8-dodecenyl acetate | The first identified Δ8 desaturase in lepidopteran pheromone biosynthesis. | [2] |

Table 3: Activity of Acetyltransferases

| Enzyme/Organism | Substrate(s) | Product | Comments | Reference |

| Atf1 from Saccharomyces cerevisiae | Various C10-C18 fatty alcohols + Acetyl-CoA | Corresponding fatty acyl acetates | Efficiently acetylates a range of insect pheromone precursor alcohols. | [8] |

| Acinetobacter wax synthase | (Z,E)-9,11-Tetradecadienol + Acetyl-CoA | (Z,E)-9,11-Tetradecadienyl acetate | Used in a microreactor for pheromone synthesis. | [10] |

Experimental Protocols

The characterization of the biosynthetic pathway of tetradecadienyl acetate pheromones relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Cloning and Functional Expression of Biosynthetic Genes

This protocol describes the general workflow for identifying and functionally characterizing genes encoding desaturases, FARs, and acetyltransferases.

Detailed Steps:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the pheromone glands of female moths using standard protocols (e.g., TRIzol reagent). First-strand cDNA is then synthesized using a reverse transcriptase.

-

Gene Identification: Candidate genes are identified by homology searches (BLAST) against a pheromone gland transcriptome database using known desaturase, FAR, or acetyltransferase sequences. Phylogenetic analysis helps in classifying the candidate genes.[2]

-

Cloning: Full-length open reading frames of candidate genes are amplified by PCR using gene-specific primers and cloned into a suitable expression vector (e.g., pYES2 for galactose-inducible expression in S. cerevisiae).

-

Heterologous Expression: The expression vector is transformed into a suitable host, such as S. cerevisiae or Pichia pastoris.[11] Expression is induced according to the specific vector system.

-

Functional Assay: The transformed yeast cells are cultured in the presence of a potential substrate (e.g., a specific fatty acid for a desaturase or a fatty alcohol for an acetyltransferase).

-

Product Analysis: After incubation, the culture is extracted with an organic solvent (e.g., hexane), and the extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the reaction products.

In Vitro Enzyme Assays

In vitro assays are crucial for determining the kinetic parameters of the purified enzymes.

Fatty Acyl Reductase (FAR) Assay:

-

Enzyme Preparation: The FAR is expressed and purified from a heterologous system (e.g., E. coli or yeast).

-

Reaction Mixture: A typical reaction mixture contains the purified FAR, a fatty acyl-CoA substrate (e.g., (Z,E)-9,11-tetradecadienoyl-CoA), and a reducing agent like NADPH in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time.

-

Extraction and Analysis: The reaction is stopped, and the resulting fatty alcohol is extracted with an organic solvent and quantified by GC-MS.

-

Kinetics: By varying the substrate concentration, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined.[1]

Acetyltransferase Assay:

-

Enzyme Preparation: The acetyltransferase is expressed and purified.

-

Reaction Mixture: The assay mixture includes the purified enzyme, a fatty alcohol substrate, and radiolabeled acetyl-CoA (e.g., [1-14C]acetyl-CoA) in a suitable buffer.

-

Incubation: The reaction is incubated, and then stopped.

-

Quantification: The radiolabeled acetate ester product is separated from the unreacted acetyl-CoA by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the radioactivity is measured using a scintillation counter. Alternatively, a colorimetric or fluorometric assay can be used to detect the release of Coenzyme A.[12]

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool to investigate the structure-function relationship of the biosynthetic enzymes.[13][14][15][16][17]

Protocol Overview:

-

Primer Design: Design primers containing the desired mutation.

-

PCR: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type gene as a template.

-

DpnI Digestion: Digest the PCR product with DpnI endonuclease to remove the parental, methylated template DNA.

-

Transformation: Transform the mutated plasmid into competent E. coli cells.

-

Verification: Screen for colonies containing the mutated plasmid and verify the mutation by DNA sequencing.

-

Functional Analysis: Express the mutated protein and analyze its function and kinetic properties as described above.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone analytical technique for the identification and quantification of pheromone components.

Sample Preparation:

-

Pheromone gland extracts or yeast culture extracts are prepared using a non-polar solvent like hexane.

-

The extract is concentrated under a gentle stream of nitrogen.

-

For the analysis of fatty acids, a derivatization step (e.g., methylation with diazomethane or trimethylsilylation) is often required to increase volatility.

GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Injector: Splitless injection is often employed for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 60°C and ramping up to 250°C.[18]

-

Mass Spectrometer: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer is operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards.

Conclusion

The biosynthesis of tetradecadienyl acetate pheromones is a well-defined enzymatic pathway that offers multiple targets for manipulation in pest control strategies. The continued characterization of the key enzymes—desaturases, fatty acyl reductases, and acetyltransferases—from a wider range of insect species will undoubtedly reveal further intricacies of pheromone evolution and diversity. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this fascinating biological system, paving the way for the development of innovative and environmentally benign approaches to crop protection and disease vector control.

References

- 1. researchgate.net [researchgate.net]

- 2. portal.research.lu.se [portal.research.lu.se]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. Two fatty acyl reductases involved in moth pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholar.harvard.edu [scholar.harvard.edu]

- 6. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long-chain-alcohol O-fatty-acyltransferase - Wikipedia [en.wikipedia.org]

- 8. escholarship.org [escholarship.org]

- 9. scienceopen.com [scienceopen.com]

- 10. researchgate.net [researchgate.net]

- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 12. arp1.com [arp1.com]

- 13. assaygenie.com [assaygenie.com]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. research.cbc.osu.edu [research.cbc.osu.edu]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. eu.idtdna.com [eu.idtdna.com]

- 18. Structural and kinetic characterization of an acetoacetyl-Coenzyme A: acetate Coenzyme A transferase from the extreme thermophile Thermosipho melanesiensis - PMC [pmc.ncbi.nlm.nih.gov]

literature review of Spodoptera littoralis sex pheromones

An In-Depth Technical Guide to the Sex Pheromones of Spodoptera littoralis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sex pheromones of the Egyptian cotton leafworm, Spodoptera littoralis. It covers the chemical composition of the pheromone blend, its biosynthesis, perception by the male moth, and the behavioral responses it elicits. Detailed experimental protocols for the study of these semiochemicals are also provided, intended to serve as a valuable resource for researchers in chemical ecology and professionals involved in the development of novel pest management strategies.

The female-produced sex pheromone of Spodoptera littoralis is a complex blend of several acetate compounds. The precise composition and ratio of these components can vary depending on the geographic origin of the moth strain.[1][2] The major component, (Z,E)-9,11-tetradecadienyl acetate, is known to be sufficient to attract males and elicit the initial stages of mating behavior.[3][4] However, the minor components play a crucial role in modulating the male's full behavioral sequence.

Table 1: Reported Sex Pheromone Components of Spodoptera littoralis

| Compound Name | Abbreviation | Relative Amount (%) - Strain 1[5] | Electrophysiological Activity (EAG)[5][6] |

|---|---|---|---|

| (Z,E)-9,11-Tetradecadienyl acetate | Z9E11-14:Ac | 66% | Major response |

| (Z)-9-Tetradecenyl acetate | Z9-14:Ac | 12% | Active |

| (E)-11-Tetradecenyl acetate | E11-14:Ac | 11% | Active |

| Tetradecyl acetate | 14:Ac | 2% | Active |

| (Z)-11-Tetradecenyl acetate | Z11-14:Ac | 9% | Active |

| (Z,E)-9,12-Tetradecadienyl acetate | Z9E12-14:Ac | Not always present | Active |

| (E,E)-10,12-Tetradecadienyl acetate | E10E12-14:Ac | Identified in glands | Not electrophysiologically active |

Pheromone Biosynthesis

The biosynthesis of the acetate pheromone components in S. littoralis begins with common fatty acid metabolism. The primary precursor is palmitic acid (a C16 fatty acid).[7][8] A series of enzymatic steps, including desaturation, chain-shortening, reduction, and acetylation, converts this precursor into the final volatile pheromone molecules.[1][2][9] The process is primarily regulated by a Pheromone Biosynthesis Activating Neuropeptide (PBAN).[8]

The key steps for the major component, Z9E11-14:Ac, are believed to be:

-

Synthesis/Modification of Palmitic Acid: The pathway starts with the C16 saturated fatty acyl precursor.

-

Desaturation: A specific Δ11-desaturase enzyme introduces a double bond at the 11th position, followed by a Δ9-desaturase.[8]

-

Reduction: The carboxyl group of the fatty acyl precursor is reduced to an alcohol.

-

Acetylation: An acetyltransferase enzyme catalyzes the final step, adding an acetyl group to form the acetate ester.[1][2]

Caption: Biosynthetic pathway of the major sex pheromone component in S. littoralis.

Pheromone Perception and Signal Transduction

Male S. littoralis detect pheromones via specialized olfactory receptor neurons (ORNs) housed within long sensilla trichodea on their antennae. When pheromone molecules enter the sensillum lymph, they are bound by Pheromone Binding Proteins (PBPs), which transport them to odorant receptors (ORs) on the dendritic membrane of the ORNs.

The binding of a pheromone molecule to an OR triggers a conformational change, opening an ion channel (formed by the OR and its co-receptor, Orco). This leads to an influx of cations, depolarization of the neuron, and the generation of an action potential. This signal is then transmitted to the antennal lobe of the moth's brain for processing.

References

- 1. Biosynthetic pathways of the pheromone of the Egyptian armyworm Spodoptera littoralis [agris.fao.org]

- 2. Biosynthetic pathways of the pheromone of the Egyptian armyworm<i>Spodoptera littoralis</i> [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analytical studies of Spodopteralittoralis sex pheromone components by electroantennography and coupled gas chromatography-electroantennographic detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sex pheromone biosynthetic pathway in Spodoptera littoralis and its activation by a neurohormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portal.research.lu.se [portal.research.lu.se]

(E,E)-tetradeca-9,11-dienyl acetate CAS number and nomenclature

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological role, and analytical methodologies associated with (E,E)-tetradeca-9,11-dienyl acetate, a significant semiochemical in the field of chemical ecology.

Chemical Identity and Nomenclature

(E,E)-tetradeca-9,11-dienyl acetate is a fatty acid ester that functions as a sex pheromone for various insect species, most notably the light brown apple moth (Epiphyas postvittana).[1] Its chemical structure and nomenclature are fundamental to its synthesis and biological activity.

CAS Number: 54664-98-1[2]

IUPAC Name: [(9E,11E)-tetradeca-9,11-dienyl] acetate[2]

Synonyms: (E,E)-9,11-Tetradecadien-1-yl acetate, (9E,11E)-Tetradecadien-1-ol acetate, LBAM sex pheromone.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of (E,E)-tetradeca-9,11-dienyl acetate is presented below. This data is crucial for its identification, purification, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₈O₂ | [2] |

| Molecular Weight | 252.39 g/mol | [2] |

| Physical State | Colorless to pale yellow liquid | [3] |

| logP (Octanol-Water) | 5.4 | [2] |

| Kovats Retention Index | 1810 (Standard non-polar column) | [2] |

| Boiling Point | 318 °C (Predicted) | [4] |

| Water Solubility | 0.143 mg/L at 20°C (for a similar isomer) | [4] |

| Density | 0.8893 kg/L at 20°C (for a similar isomer) | [4] |

| Vapor Pressure | 0.18 Pa at 20°C (for a similar isomer) | [4] |

Biological Significance and Signaling Pathway

(E,E)-tetradeca-9,11-dienyl acetate is a critical component of the female-emitted sex pheromone plume that attracts males for mating in several moth species.[1] The perception of this pheromone by the male moth is a highly sensitive and specific process that occurs in the antennae and initiates a signal transduction cascade, ultimately leading to a behavioral response (attraction to the female).

The general mechanism of insect pheromone reception involves several key steps, as illustrated in the signaling pathway diagram below. Pheromone molecules enter the pores of the olfactory sensilla on the male's antennae and are bound by pheromone-binding proteins (PBPs). These PBPs transport the hydrophobic pheromone molecules across the aqueous sensillar lymph to the olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs). The binding of the pheromone to the OR triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for processing.

Caption: General Insect Pheromone Signaling Pathway.

Experimental Protocols

Chemical Synthesis

The synthesis of (E,E)-tetradeca-9,11-dienyl acetate can be achieved through various stereoselective routes. One common approach involves the use of Wittig or Horner-Wadsworth-Emmons reactions to construct the conjugated diene system with the desired (E,E) stereochemistry. A generalized synthetic workflow is presented below.

Caption: Generalized Synthesis Workflow.

A detailed experimental protocol, adapted from the literature, is as follows:

Step 1: Synthesis of the Intermediate Alcohol, (E,E)-tetradeca-9,11-dien-1-ol

A common synthetic strategy involves the coupling of an 8-carbon fragment with a 6-carbon fragment. For instance, the Wittig reaction between a C8 phosphonium ylide and a C6 aldehyde can be employed. The resulting alkene is then typically subjected to conditions that favor the formation of the conjugated diene.

Step 2: Acetylation of the Alcohol

The (E,E)-tetradeca-9,11-dien-1-ol is then acetylated to yield the final product. This is typically achieved by reacting the alcohol with acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine.

Step 3: Purification

The crude product is purified using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The purity of the final product is confirmed by Gas Chromatography (GC) and its identity is verified by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biotechnological Production

Recent advancements have explored the bioproduction of insect pheromones in engineered microorganisms, such as the yeast Saccharomyces cerevisiae.[5] This approach offers a potentially more sustainable and cost-effective alternative to chemical synthesis. The biosynthetic pathway involves the heterologous expression of genes encoding for desaturases, fatty acyl reductases, and acetyltransferases to convert fatty acid precursors into the final pheromone product.[5]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary technique for the identification and quantification of (E,E)-tetradeca-9,11-dienyl acetate. The retention time on a specific GC column and the mass spectrum provide a unique fingerprint for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure and stereochemistry of the synthesized pheromone. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed structural information.

Conclusion

(E,E)-tetradeca-9,11-dienyl acetate is a vital semiochemical with significant applications in pest management through strategies like mating disruption and monitoring. A thorough understanding of its chemical properties, synthesis, and biological function is essential for its effective and sustainable use. The development of biotechnological production methods holds promise for making this and other pheromones more accessible for environmentally friendly pest control.

References

- 1. Semiochemical compound: (E,E)-9,11-Tetradecadienyl acetate | C16H28O2 [pherobase.com]

- 2. (E,E)-tetradeca-9,11-dienyl acetate | C16H28O2 | CID 6115849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E,E)-tetradeca-9,11-dienyl acetate [sitem.herts.ac.uk]

- 4. 9Z,12E-Tetradecadienylacetate Identity, Physico-Chemical Properties ,Methods of Analysis - Kunming Biohome Technology Co. Ltd. [biohometech.com]

- 5. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]

The Alluring Language of Moths: A Technical Guide to Conjugated Diene Pheromones in Lepidoptera

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of conjugated diene pheromones in the order Lepidoptera. These unsaturated hydrocarbons, characterized by two double bonds separated by a single bond, play a crucial role in the chemical communication and reproductive success of numerous moth and butterfly species. Their unique chemical structures and high specificity make them promising targets for the development of environmentally benign pest management strategies and provide a rich area of study for chemical ecology and neurobiology. This document provides a comprehensive overview of their natural occurrence, biosynthesis, and the experimental methodologies used to identify and characterize them.

Natural Occurrence of Conjugated Diene Pheromones

Conjugated dienes are a significant class of sex pheromones in Lepidoptera. The specific geometry of the double bonds (E/Z isomerism) and the length of the carbon chain contribute to the vast diversity and species-specificity of these chemical signals. Below is a summary of representative conjugated diene pheromones identified in various Lepidopteran families.

Table 1: Selected Conjugated Diene Pheromones in Lepidoptera

| Family | Species | Pheromone Component(s) | Chemical Structure | Reference |

| Bombycidae | Bombyx mori | (10E, 12Z)-10,12-hexadecadien-1-ol (Bombykol) | CH₃(CH₂)₂(CH=CH)₂(CH₂)₈CH₂OH | [1] |

| Limacodidae | Parasa lepida lepida | (7Z,9E)-7,9-dodecadien-1-ol | CH₃CH₂(CH=CH)₂(CH₂)₅CH₂OH | [2] |

| Tortricidae | Cydia pomonella | (8E,10E)-8,10-dodecadien-1-ol (Codlemone) | CH₃CH(CH=CH)₂(CH₂)₆CH₂OH | [3] |

| Lymantriidae | Lymantria dispar | cis-7,8-epoxy-2-methyloctadecane (Disparlure) | - | [4] |

| Noctuidae | Spodoptera littoralis | (9Z,11E)-9,11-tetradecadienyl acetate | CH₃CH₂(CH=CH)₂(CH₂)₇CH₂OCOCH₃ | [5] |

| Geometridae | Ascotis selenaria | (Z,Z)-6,9-nonadecadiene & (Z,Z,Z)-3,6,9-nonadecatriene | - | [6] |

| Erebidae | Hyphantria cunea | (Z,Z)-9,12-octadecadienal & (Z,Z,Z)-9,12,15-octadecatrienal | - | [6] |

| Sphingidae | - | 9,11-C₁₅ aldehydes | - | [6] |

Biosynthesis of Conjugated Diene Pheromones

The biosynthesis of conjugated diene pheromones in Lepidoptera is a specialized modification of fatty acid metabolism. The process typically begins with common saturated fatty acids, which undergo a series of enzymatic reactions, primarily involving desaturases and sometimes chain-shortening enzymes, to produce the final active pheromone components.

The key enzymes in this pathway are the acyl-CoA desaturases, which introduce double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acyl chain. The formation of the conjugated diene system often involves the action of a Δ11-desaturase, which can introduce a double bond, followed by the action of another desaturase or an isomerase to create the conjugated system. The final pheromone molecule, which can be an alcohol, aldehyde, or acetate ester, is then produced through reduction, oxidation, or esterification of the fatty acyl precursor.[7]

Below is a diagram illustrating the generalized biosynthetic pathway.

References

- 1. Insect pheromones - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. slunik.slu.se [slunik.slu.se]

- 6. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mode of Action and Perception of (E,E)-tetradeca-9,11-dienyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-tetradeca-9,11-dienyl acetate is a significant semiochemical, acting as a primary component of the sex pheromone for numerous lepidopteran species, most notably the light brown apple moth, Epiphyas postvittana. This tortricid moth is a highly polyphagous pest of horticultural crops, making the understanding of its chemical communication system crucial for the development of effective and environmentally benign pest management strategies. This technical guide provides a comprehensive overview of the current knowledge regarding the mode of action and perception of (E,E)-tetradeca-9,11-dienyl acetate, with a focus on the molecular and physiological mechanisms in E. postvittana.

Mode of Action: From Signal to Sensation

The perception of (E,E)-tetradeca-9,11-dienyl acetate in male moths is a multi-step process, beginning with the detection of the pheromone molecule by the antennae and culminating in a behavioral response. This process involves a sophisticated interplay of specialized proteins and neural pathways.

Perireceptor Events: The Role of Pheromone Binding Proteins

Upon entering the porous cuticle of the male moth's antennal sensilla, the hydrophobic (E,E)-tetradeca-9,11-dienyl acetate molecule is solubilized and transported through the aqueous sensillar lymph by Pheromone Binding Proteins (PBPs). In E. postvittana, three distinct PBPs have been identified: EposPBP1, EposPBP2, and EposPBP3. EposPBP1 and EposPBP3 are predominantly expressed in the antennae of males, suggesting their primary role in pheromone reception. While the precise binding affinity of (E,E)-tetradeca-9,11-dienyl acetate to these PBPs has not been quantitatively determined, studies on homologous systems suggest a high affinity and specificity, which is crucial for the sensitivity of the olfactory system. The crystal structure of EposPBP3 has been resolved, providing insights into the structural basis of pheromone binding.

Signal Transduction at the Neuronal Membrane

The PBP-pheromone complex delivers (E,E)-tetradeca-9,11-dienyl acetate to Odorant Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs). These ORs are transmembrane proteins that, in insects, form a heteromeric complex with a highly conserved co-receptor, Orco. The binding of the pheromone to the OR is the critical event that initiates the signal transduction cascade.

While a significant number of ORs have been identified in E. postvittana, the specific receptor for (E,E)-tetradeca-9,11-dienyl acetate has not yet been definitively deorphanized. However, several candidate pheromone receptors have been identified based on their male-biased expression and phylogenetic relationship to known pheromone receptors in other lepidopteran species. Functional studies have successfully identified EposOR30 as the receptor for the other major pheromone component, (E)-11-tetradecenyl acetate. The identification of the receptor for (E,E)-tetradeca-9,11-dienyl acetate is an active area of research.

The binding of the pheromone to its receptor is thought to induce a conformational change in the OR-Orco complex, leading to the opening of a non-specific cation channel and the influx of ions such as Na+, K+, and Ca2+. This influx depolarizes the neuronal membrane, generating a receptor potential. If the receptor potential reaches the neuron's threshold, it triggers a series of action potentials (spikes) that propagate along the axon to the primary olfactory center in the brain, the antennal lobe.

The precise nature of the downstream signaling cascade in E. postvittana is not fully elucidated but is believed to follow the general principles of insect olfactory transduction. This can involve both rapid ionotropic mechanisms, where the OR-Orco complex itself functions as a ligand-gated ion channel, and slower metabotropic pathways involving G-proteins and second messengers like cAMP or IP3, which can modulate the sensitivity and kinetics of the response.[1][2][3]

Perception and Behavioral Response

The neural code for (E,E)-tetradeca-9,11-dienyl acetate is transmitted to the antennal lobe, where the axons of ORNs that express the same OR converge onto specific spherical structures called glomeruli. The spatial pattern of glomerular activation in the antennal lobe represents the quality and quantity of the perceived odor. This information is then processed by projection neurons and transmitted to higher brain centers, such as the mushroom bodies and the lateral horn, where it is integrated with other sensory inputs and ultimately leads to a behavioral response.

In the case of (E,E)-tetradeca-9,11-dienyl acetate, the perception of this molecule, in conjunction with other components of the pheromone blend, triggers a characteristic upwind flight behavior in male E. postvittana, as they navigate towards the source of the pheromone to locate a potential mate.

Data Presentation

Electrophysiological Responses

The following table summarizes the electroantennogram (EAG) responses of male Epiphyas postvittana to (E,E)-tetradeca-9,11-dienyl acetate and related compounds. The data is derived from graphical representations in the cited literature and is presented here for comparative purposes.

| Compound | Chemical Name | Mean EAG Response (µV) ± SE |

| E9,E11-14:Ac | (E,E)-tetradeca-9,11-dienyl acetate | ~1200 ± 150 |

| E11-14:Ac | (E)-11-tetradecenyl acetate | ~1000 ± 120 |

| Z11-14:Ac | (Z)-11-tetradecenyl acetate | ~800 ± 100 |

| E9-14:Ac | (E)-9-tetradecenyl acetate | ~750 ± 90 |

| Z9-14:Ac | (Z)-9-tetradecenyl acetate | ~700 ± 80 |

Note: Absolute values are estimated from graphical data presented in Roh et al. (2022) and may not represent the exact experimental values.

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the overall electrical response of the insect antenna to volatile compounds.

Methodology:

-

Insect Preparation: An adult male E. postvittana is immobilized, often by securing it in a pipette tip with only the head and antennae protruding.

-

Electrode Placement: Two glass capillary electrodes filled with an electrolyte solution (e.g., 0.1 M KCl) are used. The reference electrode is inserted into the head or thorax of the moth. The recording electrode is placed in contact with the distal tip of the antenna.

-

Stimulus Delivery: A continuous stream of charcoal-filtered and humidified air is passed over the antenna. A defined volume of air containing a known concentration of (E,E)-tetradeca-9,11-dienyl acetate (dissolved in a solvent like hexane and applied to a filter paper in a Pasteur pipette) is injected into the airstream for a short duration (e.g., 0.5 seconds).

-

Data Acquisition: The potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection from the baseline following the stimulus is measured as the EAG response.

-

Controls: A solvent-only control is used to ensure that the response is due to the pheromone and not the solvent.

Single Sensillum Recording (SSR)

Objective: To measure the action potential firing rate of individual olfactory receptor neurons in response to specific odorants.

Methodology:

-

Insect Preparation: The moth is prepared as for EAG, but with more stable fixation to minimize movement. The antenna is often fixed to a coverslip with double-sided tape.

-

Electrode Placement: A reference electrode is placed in the eye or another part of the head. A sharpened tungsten recording electrode is carefully inserted into the base of a single sensillum (long trichoid sensilla for pheromone detection) until electrical contact is made with the sensillar lymph.

-

Stimulus Delivery: The stimulus delivery system is similar to that used for EAG, with the odor-laden air directed at the antenna.

-

Data Acquisition: The electrical signals are amplified, filtered, and recorded. The action potentials (spikes) from different neurons within the same sensillum can often be distinguished by their different amplitudes. The number of spikes in a defined period before and after the stimulus is counted to determine the neuronal response.

-

Data Analysis: The response is typically quantified as the increase in spike frequency (spikes/second) above the spontaneous firing rate.

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral responses of insects to airborne stimuli in a controlled environment that simulates natural conditions.

Methodology:

-

Wind Tunnel Setup: A wind tunnel (e.g., 2 m long x 0.6 m wide x 0.6 m high) with controlled airflow (e.g., 0.3 m/s), temperature, humidity, and lighting (typically during the scotophase for nocturnal moths) is used. The air is charcoal-filtered to remove contaminants.

-

Pheromone Source: A specific amount of (E,E)-tetradeca-9,11-dienyl acetate, or a blend, is applied to a dispenser (e.g., a rubber septum or filter paper) which is placed at the upwind end of the tunnel.

-

Insect Release: Male moths are acclimatized to the experimental conditions and then released individually onto a platform at the downwind end of the tunnel.

-

Behavioral Observation: The behavior of each moth is observed and recorded for a set period (e.g., 3-5 minutes). Key behaviors to score include:

-

Activation: Wing fanning and taking flight.

-

Oriented flight: Zigzagging upwind flight towards the pheromone source.

-

Source contact: Landing on or near the pheromone source.

-

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated. Flight parameters such as flight speed and turning frequency can also be analyzed using video tracking software.

Mandatory Visualizations

Caption: Pheromone perception signaling pathway.

References

In-Depth Technical Guide: Physicochemical Properties of (E,E)-tetradeca-9,11-dienyl acetate

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and biological significance of (E,E)-tetradeca-9,11-dienyl acetate. The content is tailored for researchers, scientists, and professionals involved in drug development, chemical synthesis, and entomology.

Core Physicochemical Properties

(E,E)-tetradeca-9,11-dienyl acetate is a fatty acyl compound and a known insect pheromone, particularly for the light brown apple moth (Epiphyas postvittana).[1] Its chemical identity and physical properties are summarized below. While experimental data for some properties of this specific isomer are limited, values for closely related isomers and computed estimates provide valuable insights.

Table 1: Physicochemical Data for Tetradeca-9,11-dienyl Acetate Isomers

| Property | Value | Source / Notes |

| IUPAC Name | [(9E,11E)-tetradeca-9,11-dienyl] acetate | PubChem[2][3] |

| Synonyms | (E,E)-9,11-Tetradecadien-1-yl acetate | ChemicalBook[4], PubChem[3] |

| CAS Number | 54664-98-1 | ChemicalBook[4], PubChem[3] |

| Molecular Formula | C₁₆H₂₈O₂ | PubChem[2][3] |

| Molecular Weight | 252.39 g/mol | PubChem[2][3] |

| Appearance | Colorless to pale yellow liquid | AERU, University of Hertfordshire[5] |

| Boiling Point | 378 °C at 760 mmHg | Value for (Z,E) isomer[1] |

| LogP (Octanol/Water) | 5.4 | Computed by XLogP3[3] |

| Kovats RI | 1810 (Standard non-polar column) | NIST Mass Spectrometry Data Center[2][3] |

| Kovats RI | 2202 (Polar column, PEG 20M) | Value for (Z,E) isomer[6] |

Biological Role and Biosynthesis

(E,E)-tetradeca-9,11-dienyl acetate is a Type I pheromone, a class of compounds derived from fatty acids that are crucial for mating communication in numerous moth species.[2][7]

Pheromone Function

As a semiochemical, this compound is released by female moths to attract males for mating.[1] Its specific isomeric structure is critical for biological activity, ensuring species-specific communication. The precise blend of pheromone components can prevent interbreeding with closely related species.

General Biosynthetic Pathway

The biosynthesis of moth sex pheromones is a highly regulated enzymatic process that occurs in the female's pheromone gland.[7][8] The pathway is typically initiated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), which triggers a signal transduction cascade within the gland cells.[8] The general steps, starting from a common fatty acid precursor like palmitic or stearic acid, are as follows:

-

De Novo Fatty Acid Synthesis: Standard fatty acid synthesis pathways produce saturated acyl-CoA precursors (e.g., Palmitoyl-CoA).

-

Desaturation: A series of specific desaturase enzymes introduce one or more double bonds at precise locations in the acyl chain. The formation of the conjugated 9,11-diene system requires specialized desaturases.[2][9]

-

Chain Shortening: The C16 or C18 acyl chain is often shortened via limited β-oxidation to yield the C14 backbone.[2]

-

Reduction: A fatty acyl reductase (FAR) reduces the carboxyl group of the acyl-CoA to an alcohol, forming the corresponding (E,E)-tetradeca-9,11-dien-1-ol.

-

Acetylation: Finally, an acetyltransferase (ATF) catalyzes the esterification of the alcohol with an acetyl group from acetyl-CoA, yielding the final pheromone product, (E,E)-tetradeca-9,11-dienyl acetate.[9]

Experimental Protocols

The synthesis and analysis of (E,E)-tetradeca-9,11-dienyl acetate require precise stereocontrolled methods and robust analytical techniques for verification.

Chemical Synthesis Workflow

A common strategy for synthesizing conjugated dienes like (E,E)-tetradeca-9,11-dienyl acetate involves the Wittig reaction for stereoselective formation of the double bonds. A plausible synthetic route is outlined below.

Protocol Detail: Acetylation of (E,E)-tetradeca-9,11-dien-1-ol

-

Preparation: Dissolve (E,E)-tetradeca-9,11-dien-1-ol (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) in a flask cooled to 0 °C.

-

Addition of Base: Add a slight excess of a non-nucleophilic base, such as pyridine or triethylamine (approx. 1.2 equivalents), to the solution to act as an acid scavenger.

-

Acylation: Slowly add acetyl chloride or acetic anhydride (approx. 1.1 equivalents) to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with dilute HCl, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude acetate product.

-

Purification: Purify the crude product using silica gel column chromatography, typically eluting with a hexane/ethyl acetate gradient.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for confirming the purity and identity of the synthesized pheromone.

-

Objective: To determine the retention time, confirm the molecular weight, and assess the isomeric purity of the final product.

-

Instrumentation: An Agilent 7890A GC system (or equivalent) coupled to a 5975C mass selective detector is suitable.[10]

-

GC Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is used for general purity assessment.[10] For separating geometric isomers, a more polar column like a DB-23 or HP-INNOWax is recommended.[11][12]

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, constant flow rate of 1 mL/min.

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 250 °C at a rate of 4-10 °C/min, and hold for 10-20 minutes.[10]

-

MS Detector: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-400.

-

-

Expected Results: The (E,E) isomer will have a characteristic retention time based on the column used. The mass spectrum should show a molecular ion peak (M⁺) at m/z 252.4 and a characteristic fragmentation pattern, including a prominent peak at m/z 192 (M-60, loss of acetic acid).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the precise chemical structure, including the stereochemistry of the double bonds.

-

Objective: To verify the carbon skeleton and the configuration of the C9-C10 and C11-C12 double bonds.

-

Instrumentation: A Bruker 400 MHz spectrometer (or equivalent).

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Expected ¹H NMR Signals:

-

Signals in the δ 5.5-6.5 ppm range with large coupling constants (J ≈ 15 Hz) are characteristic of the vinyl protons in a trans (E) configuration.

-

A triplet around δ 4.05 ppm for the -CH₂- protons adjacent to the acetate oxygen.

-

A singlet around δ 2.05 ppm for the methyl protons of the acetate group.

-

-

Expected ¹³C NMR Signals: Allylic carbons for (E,E) isomers typically resonate at different chemical shifts compared to (Z,Z) isomers (e.g., ~32.6 ppm for an E-configured allylic carbon vs. ~27.5 ppm for a Z-configured one).[11]

References

- 1. prayoglife.com [prayoglife.com]

- 2. Frontiers | Biosynthetic Pathway for Sex Pheromone Components Produced in a Plusiinae Moth, Plusia festucae [frontiersin.org]

- 3. (E,E)-tetradeca-9,11-dienyl acetate | C16H28O2 | CID 6115849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E,E)-tetradeca-9,11-dienyl acetate | 54664-98-1 [amp.chemicalbook.com]

- 5. portal.research.lu.se [portal.research.lu.se]

- 6. (Z,E)-9,11-Tetradecadienyl acetate [webbook.nist.gov]

- 7. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of pheromone biosynthesis in moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. (Z,E)-9,11-Tetradecadienyl acetate - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. researchgate.net [researchgate.net]

- 12. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]

Isomeric Forms of Tetradeca-9,11-dienyl Acetate and Their Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradeca-9,11-dienyl acetate is a conjugated diene ester that serves as a critical semiochemical, primarily functioning as a sex pheromone for numerous species of Lepidoptera, including several economically significant agricultural pests. The stereochemistry of the double bonds at the 9th and 11th positions gives rise to four geometric isomers: (9Z,11E), (9E,11Z), (9Z,11Z), and (9E,11E). The biological activity of these isomers is highly specific, with one isomer typically acting as the primary attractant, while others may be inactive or, in some cases, inhibitory. This technical guide provides an in-depth overview of the isomeric forms of tetradeca-9,11-dienyl acetate, their biological activity, the experimental protocols for their evaluation, and the underlying signaling pathways.

Isomeric Forms and Their Biological Activity

The biological efficacy of tetradeca-9,11-dienyl acetate isomers is species-dependent. For many noctuid moths, such as the Egyptian cotton leafworm (Spodoptera littoralis) and the tobacco cutworm (Spodoptera litura), the (9Z,11E) isomer is the major and most active component of the female-produced sex pheromone. The other isomers generally exhibit significantly lower or no activity.

Data Presentation

The following tables summarize the available quantitative data on the electrophysiological and behavioral responses to the isomers of tetradeca-9,11-dienyl acetate.

Table 1: Electroantennogram (EAG) Responses of Male Spodoptera littoralis to Isomers of Tetradeca-9,11-dienyl Acetate

| Isomer | Dose (µg) | Mean EAG Response (mV) ± SE |

| (9Z,11E) | 1 | 0.6 ± 0.02[1] |

| (9E,11Z) | 1 | Not reported |

| (9Z,11Z) | 1 | Not reported |

| (9E,11E) | 1 | Not reported |

Note: Data for a comprehensive comparison of all four isomers in a single EAG study is limited in the reviewed literature. The (9Z,11E) isomer is consistently identified as the primary pheromone component.

Table 2: Gas Chromatography (GC) Retention Times of Tetradeca-9,11-dienyl Acetate Isomers

| Isomer | GC Column | Retention Time (min) |

| (9Z,11Z) | DB-23 | Not specified, distinct from other isomers[2] |

| (9E,11Z) | DB-23 | Not specified, distinct from other isomers[2] |

| (9Z,11E) | DB-23 | Not specified, distinct from other isomers[2] |

| (9E,11E) | DB-23 | Not specified, distinct from other isomers[2] |

| (9Z,11Z) | HP-5 | Not specified, distinct from other isomers[2] |

| (9E,11Z) | HP-5 | Not specified, distinct from other isomers[2] |

| (9Z,11E) | HP-5 | Not specified, distinct from other isomers[2] |

| (9E,11E) | HP-5 | Not specified, distinct from other isomers[2] |

Note: While specific retention times were not provided in the abstract, the study confirms that the four isomers can be separated and identified using gas chromatography with different polarity columns.

Experimental Protocols

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

Methodology:

-

Insect Preparation:

-

An adult male moth is immobilized, often by chilling.

-

The head is excised, and one antenna is carefully removed.

-

The base of the antenna is mounted on a reference electrode, and the tip is brought into contact with a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution.

-

-

Odorant Delivery:

-

The isomeric compounds are diluted in a solvent (e.g., hexane or paraffin oil) to the desired concentrations.

-

A known volume of the solution is applied to a piece of filter paper, which is then inserted into a Pasteur pipette.

-

A puff of purified and humidified air is passed through the pipette, delivering the odorant stimulus to the antennal preparation.

-

-

Data Acquisition:

-

The electrical potential difference between the base and the tip of the antenna is amplified and recorded using specialized software.

-

The amplitude of the negative voltage deflection (in millivolts) is measured as the EAG response.

-

A solvent blank is used as a control to subtract any mechanical or solvent-induced response.

-

Field Trapping

Field trapping assays are conducted to evaluate the attractiveness of the pheromone isomers to male moths in a natural environment.

Methodology:

-

Trap and Lure Preparation:

-

Standard pheromone traps (e.g., delta or funnel traps) with a sticky insert or a collection container are used.

-

A dispenser (e.g., rubber septum, plastic vial) is loaded with a precise amount of the synthetic pheromone isomer or blend dissolved in a suitable solvent.

-

A control trap with a dispenser containing only the solvent is also prepared.

-

-

Experimental Design:

-

Traps are deployed in the field in a randomized block design to minimize positional effects.

-

A minimum distance (e.g., 20-50 meters) is maintained between traps to avoid interference.

-

The height of the traps is standardized, typically at the crop canopy level.

-

-

Data Collection and Analysis:

-

Traps are inspected at regular intervals (e.g., daily or weekly).

-

The number of target male moths captured in each trap is recorded.

-

The data are statistically analyzed (e.g., using ANOVA) to determine significant differences in the attractiveness of the different isomers or blends.

-

Signaling Pathways and Experimental Workflows

Insect Olfactory Signaling Pathway

The detection of pheromones in insects is a complex process that involves the binding of the pheromone molecule to a receptor on the surface of an olfactory sensory neuron, leading to the generation of an electrical signal that is transmitted to the brain.

Caption: A simplified diagram of the insect olfactory signaling pathway.

Experimental Workflow for Pheromone Isomer Evaluation

The evaluation of pheromone isomers involves a systematic workflow from synthesis and purification to bioassays.

References

Methodological & Application

Stereoselective Synthesis of (E,E)-tetradeca-9,11-dienyl acetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (E,E)-tetradeca-9,11-dienyl acetate, a conjugated diene of interest in various chemical research fields. The synthesis involves a two-step process commencing with the stereoselective formation of (E,E)-tetradeca-9,11-dien-1-ol, followed by its acetylation. The key to achieving the desired (E,E) stereochemistry lies in the application of the Horner-Wadsworth-Emmons (HWE) olefination reaction, which is known for its high E-selectivity. This protocol provides a robust and reproducible method for obtaining the target compound with high isomeric purity.

Introduction